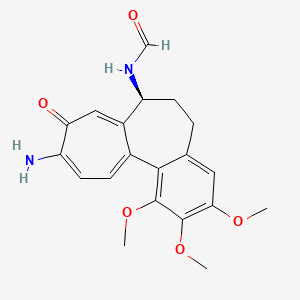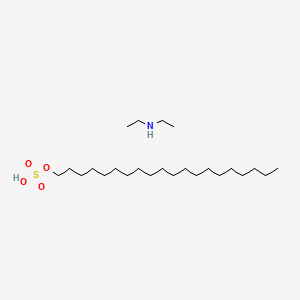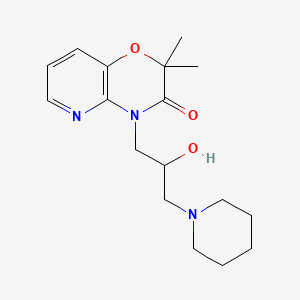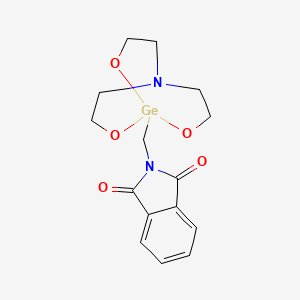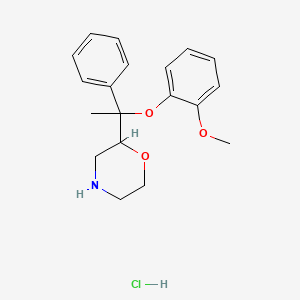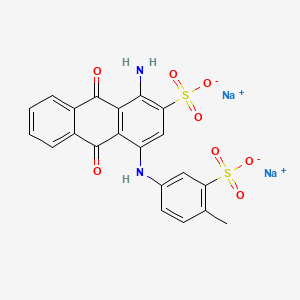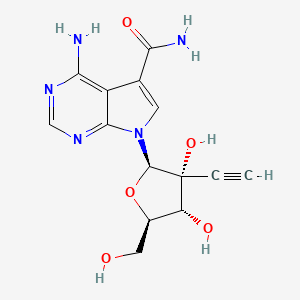
2'-C-Acetylene-7-deaza-7-carbamoyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is known for its ability to inhibit the replication of various flaviviruses, including dengue virus, yellow fever virus, and West Nile virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves multiple steps. Initially, the starting material undergoes a series of chemical reactions, including acetylene addition and deaza modification, to form the desired nucleoside analog. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .
Industrial Production Methods
In an industrial setting, the production of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the synthesis and purification steps, ensuring the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-C-Acetylene-7-deaza-7-carbamoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
2’-C-Acetylene-7-deaza-7-carbamoyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against flaviviruses like dengue virus and West Nile virus.
Industry: It is used in the development of antiviral drugs and diagnostic tools
Wirkmechanismus
The mechanism of action of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves its incorporation into viral RNA, leading to the inhibition of viral RNA synthesis. This compound targets the viral RNA-dependent RNA polymerase, disrupting the replication process and ultimately inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is unique compared to other nucleoside analogs due to its specific structural modifications, which enhance its antiviral activity and reduce cytotoxicity. Similar compounds include:
7-deaza-2’-C-methyl-adenosine: Another nucleoside analog with broad-spectrum antiviral activity.
5-aza-7-deazaguanosine: A derivative with antiviral properties against various flaviviruses.
These compounds share similar mechanisms of action but differ in their structural features and specific antiviral activities.
Eigenschaften
CAS-Nummer |
1207518-62-4 |
|---|---|
Molekularformel |
C14H15N5O5 |
Molekulargewicht |
333.30 g/mol |
IUPAC-Name |
4-amino-7-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H15N5O5/c1-2-14(23)9(21)7(4-20)24-13(14)19-3-6(11(16)22)8-10(15)17-5-18-12(8)19/h1,3,5,7,9,13,20-21,23H,4H2,(H2,16,22)(H2,15,17,18)/t7-,9-,13-,14-/m1/s1 |
InChI-Schlüssel |
HRAYXWGUYHJDEA-MVNCPAOLSA-N |
Isomerische SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
Kanonische SMILES |
C#CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


